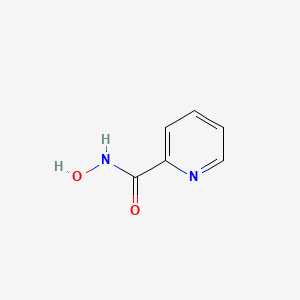
Picolinohydroxamic acid
Cat. No. B1616518
Key on ui cas rn:
31888-72-9
M. Wt: 138.12 g/mol
InChI Key: AWJLBFXUZYCIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04336253
Procedure details


To a suspension of 25.4 g. (365 mmole) of hydroxylamine hydrochloride in one liter of methyl alcohol were added 39.4 g. (730 mmole) of sodium methylate. A slight exotherm occurred and sodium chloride precipitated. The solution was allowed to cool to room temperature, 50 ml. (365 mmole) of methyl 2-pyridinecarboxylate were added, and the reaction mixture was stirred overnight. The mixture was filtered to remove the salt precipitate and the filtrate was evaporated to dryness. The residue was dissolved in 100 ml. of water, pH 10.1, the solution acidified to pH 5.0 with concentrated hydrochloric acid. The solution was diluted with 500 ml. of isopropyl alcohol added dropwise and the additional sodium chloride precipitate was filtered. The filtrate was concentrated to about 100 ml. and the insoluble product was filtered. There were obtained 37.1 g. of the product which melted at about 58° C. to about 68° C. On chilling the filtrate an additional 12.5 g. of the product were obtained.


Name
sodium methylate
Quantity
730 mmol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C[O-].[Na+].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([O:15]C)=O>CO>[OH:3][NH:2][C:13]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][N:7]=1)=[O:15] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
365 mmol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
sodium methylate
|
|
Quantity
|
730 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
365 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)OC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a suspension of 25.4 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sodium chloride precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the salt precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 100 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was diluted with 500 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of isopropyl alcohol added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the additional sodium chloride precipitate was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to about 100 ml
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
and the insoluble product was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There were obtained 37.1 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On chilling the filtrate an additional 12.5 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of the product were obtained
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
